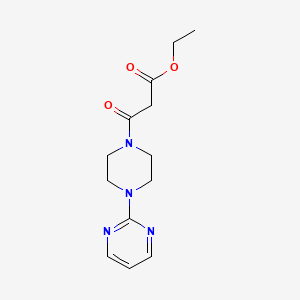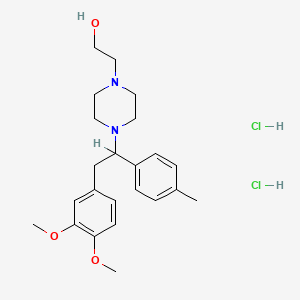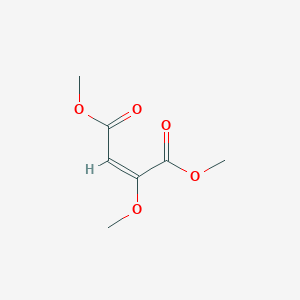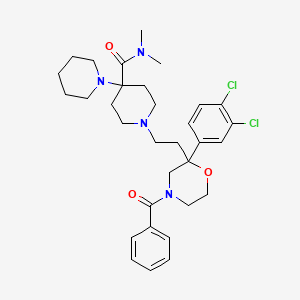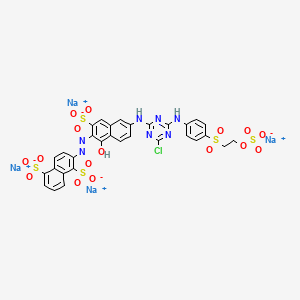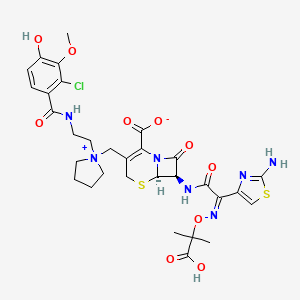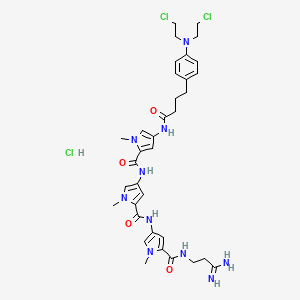
Podophyllinic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podophyllinic acid hydrazide is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species
Preparation Methods
Synthetic Routes and Reaction Conditions: Podophyllinic acid hydrazide can be synthesized through the reaction of podophyllinic acid with hydrazine. The reaction typically involves the use of organic solvents such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Podophyllinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Podophyllinic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The exact mechanism of action of podophyllinic acid hydrazide is not fully understood. it is believed to exert its effects by binding to and inhibiting topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death .
Comparison with Similar Compounds
Podophyllinic acid hydrazide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Podophyllotoxin: The parent compound from which this compound is derived.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semi-synthetic derivative with similar applications in cancer treatment.
This compound stands out due to its specific hydrazide functional group, which imparts unique chemical properties and biological activities .
Properties
CAS No. |
78178-41-3 |
|---|---|
Molecular Formula |
C22H26N2O8 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide |
InChI |
InChI=1S/C22H26N2O8/c1-28-16-4-10(5-17(29-2)21(16)30-3)18-11-6-14-15(32-9-31-14)7-12(11)20(26)13(8-25)19(18)22(27)24-23/h4-7,13,18-20,25-26H,8-9,23H2,1-3H3,(H,24,27)/t13-,18+,19-,20-/m0/s1 |
InChI Key |
ZCEIRDQCMJGVDA-XVVDYKMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


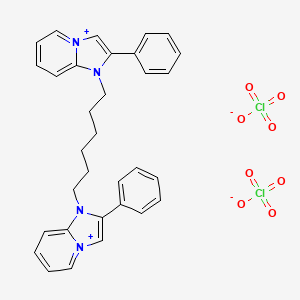
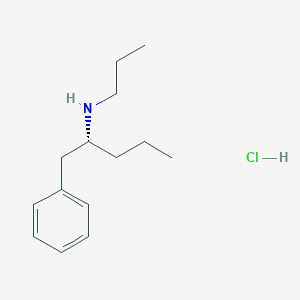
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
